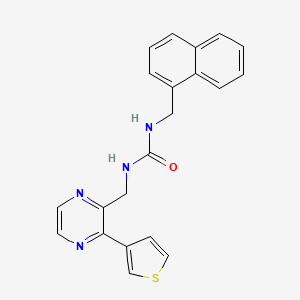
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and drug development. This compound is a member of the urea family and has been studied extensively for its biochemical and physiological effects.
科学的研究の応用
Environmental Exposure and Biomonitoring
Research on PAHs, including naphthalene and phenanthrene, highlights their ubiquity in the environment due to incomplete combustion of organic matter. Studies have developed methods for measuring unmetabolized PAHs in urine, serving as biomarkers for occupational and environmental exposure. This approach aids in understanding the extent of PAH exposure among different populations, with implications for public health and regulatory policies (Campo et al., 2006), (Sobus et al., 2008).
Occupational Health and Safety
Occupational exposure to PAHs, particularly among workers in industries like coke production and road paving, has been a significant concern. Monitoring urinary metabolites of PAHs, such as 1-hydroxypyrene, has been instrumental in assessing exposure levels and developing workplace safety measures (Serdar et al., 2003), (Elovaara et al., 1995).
Health Risks and Biomarkers
The study of PAH metabolites in urine has expanded our understanding of the health risks associated with PAH exposure. These metabolites, including naphthalene and phenanthrene derivatives, have been linked to various health outcomes, emphasizing the need for effective biomonitoring strategies to mitigate exposure risks (Meeker et al., 2006), (Fustinoni et al., 2010).
Environmental Pollution and Control
Research has also focused on the environmental impact of PAHs, with studies measuring atmospheric concentrations of PAHs near industrial sites. These studies inform strategies for pollution control and reduction, safeguarding both the environment and public health (Cho et al., 2014).
特性
IUPAC Name |
1-(naphthalen-1-ylmethyl)-3-[(3-thiophen-3-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c26-21(24-12-16-6-3-5-15-4-1-2-7-18(15)16)25-13-19-20(23-10-9-22-19)17-8-11-27-14-17/h1-11,14H,12-13H2,(H2,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFSGMITJPXDIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC3=NC=CN=C3C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Naphthalen-1-ylmethyl)-3-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



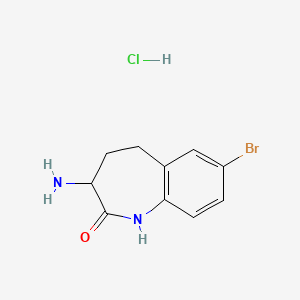
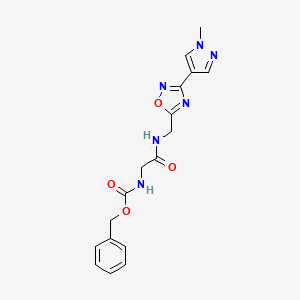
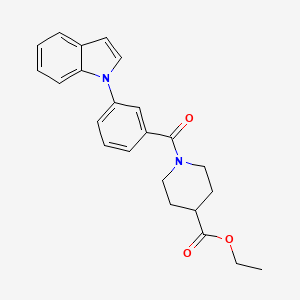



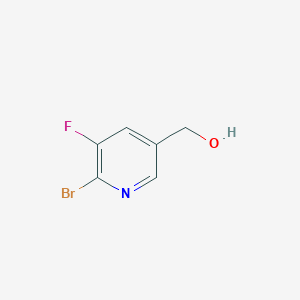
![2-[Bromo(difluoro)methyl]-4-(trifluoromethoxy)-1H-benzimidazole](/img/structure/B2752567.png)
![1-[2-(4-chlorophenyl)cyclopropyl]-1-ethanone O-benzyloxime](/img/structure/B2752568.png)
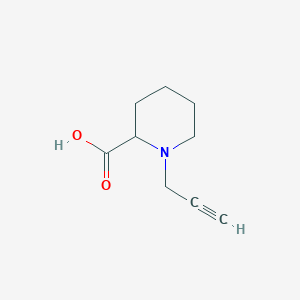
![2,4-difluoro-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]benzamide](/img/structure/B2752570.png)
